molecular formula C11H12O3S B1268337 p-Toluenesulfonic Acid 1-Butyn-3-yl Ester CAS No. 53487-52-8

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester

Cat. No. B1268337
CAS RN: 53487-52-8
M. Wt: 224.28 g/mol
InChI Key: XWRDBUBKBUYLQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters, including p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, can be efficiently conducted using p-toluenesulfonic acid as a catalyst. For instance, studies have demonstrated the use of p-toluenesulfonic acid in promoting the esterification process, enabling the condensation of carboxylic acids and alcohols under mild conditions. This approach is highly selective towards the substrates and operates at ambient temperature, highlighting its effectiveness in synthesis processes (Sattenapally, Wang, Liu, & Gao, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, and their interactions, have been extensively studied. For example, the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid yields complex structures that have been characterized by X-ray crystal analysis and multinuclear NMR, providing insights into their molecular configurations (Eychenne-Baron et al., 2000).

Chemical Reactions and Properties

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is involved in various chemical reactions, showcasing its versatility. The compound has been used as a catalyst in the synthesis of esters under ultrasound, indicating its role in facilitating eco-friendly synthesis methods. These reactions proceed with good yields under mild conditions, emphasizing the compound's efficiency in catalysis and its contribution to green chemistry (Pacheco et al., 2014).

Physical Properties Analysis

The physical properties of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, such as solubility, melting point, and stability, are critical for its application in synthesis. While specific studies on these properties were not identified in the current search, the general behavior of esters and catalysts like p-toluenesulfonic acid in synthesis reactions provides a basis for understanding the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, including reactivity, selectivity, and the ability to act as a catalyst in organic reactions, are well-documented. Its use in esterification reactions and as a catalyst for the synthesis of complex organic compounds highlights its importance in chemical synthesis. The compound's role in facilitating reactions under mild conditions and its selectivity towards specific substrates underscore its valuable chemical properties (Sattenapally et al., 2013).

Scientific Research Applications

Organic Transformations

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : p-TSA is used to catalyze organic transformations, which is an active area of research for developing efficient synthetic methodologies . It is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .
  • Results and Outcomes : The use of p-TSA in organic transformations often results in high yields and selectivity. It also enables the synthesis of many important structural scaffolds without any hazardous metals .

Bio-Based Wood Adhesives

  • Scientific Field : Polymer Science
  • Application Summary : p-Toluenesulfonic acid (PTSA) is being explored as a promising acid catalyst for sucrose-based adhesives .
  • Methods and Procedures : The curing behavior of sucrose with PTSA (Suc-PTSA) was studied. The thermal analysis results showed that the thermal properties of sucrose decreased significantly with the addition of PTSA .
  • Results and Outcomes : PTSA has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives .

Hydrolysis of Waste Polyethylene Terephthalate (PET)

  • Scientific Field : Green Chemistry
  • Application Summary : p-TSA is used as an acid catalyst for the hydrolysis of waste PET under relatively mild conditions . This process is environmentally friendly and cost-effective compared to traditional methods that use strong acids or alkalis .
  • Methods and Procedures : The study describes the use of concentrated p-TSA for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . The used PTSA was easily recovered from the filtrate after TPA collection using simple concentration and crystallization technologies .
  • Results and Outcomes : The recovered PTSA still maintained excellent catalytic efficiency for PET hydrolysis after five consecutive cycles . Furthermore, the kinetics of the reaction confirmed that the PET hydrolysis catalyzed by concentrated PTSA conforms to a first-order reaction with a relatively low apparent activation energy of 76.4–125.4 kJ mol −1 .

Esterification Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : p-TSA is often used as a catalyst in esterification reactions, which are key in producing a wide range of chemicals, including pharmaceuticals, fragrances, and polymers .
  • Methods and Procedures : In an esterification reaction, an alcohol and a carboxylic acid are reacted in the presence of a catalytic amount of p-TSA. The reaction is typically carried out at elevated temperatures .
  • Results and Outcomes : The use of p-TSA in esterification reactions can lead to high yields and selectivity. It also allows for the reaction to be carried out under milder conditions compared to other acid catalysts .

Production of Biodiesel

  • Scientific Field : Green Chemistry
  • Application Summary : p-TSA can be used as a catalyst in the transesterification reaction used to produce biodiesel from vegetable oils .
  • Methods and Procedures : In the production of biodiesel, vegetable oil is reacted with methanol in the presence of p-TSA. The reaction is typically carried out at elevated temperatures .

Safety And Hazards

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

but-3-yn-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRDBUBKBUYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester

CAS RN

53487-52-8
Record name but-3-yn-2-yl 4-methylbenzene-1-sulfonate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tosyl chloride (0.5 mole) and commercial 3-butyn-2-ol (0.4 mole; 40-50% aqueous solution) in ether (350 ml), potassium hydroxide (2.5 moles) is slowly added over a period of 15-30 minutes. The temperature is maintained at 0°-5° C. for the entire period and the reaction mixture is allowed to stand for 90 minutes. When the reaction is complete, the ether phase is washed and dried. Removal of the ether, in vacuo, yields crude 2-tosyloxy-3-butyne.
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